5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole

anticancer cytotoxicity SAR

5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole (CAS 954661-79-1) is a heterocyclic compound belonging to a research series defined by a 4-methylthiazole core linked via a pyridazin-3-yl thioether to substituted benzyl groups. This series is under investigation for potential kinase inhibition, anticancer, and anti-inflammatory activities.

Molecular Formula C22H18BrN3OS2
Molecular Weight 484.4 g/mol
CAS No. 954661-79-1
Cat. No. B3316849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole
CAS954661-79-1
Molecular FormulaC22H18BrN3OS2
Molecular Weight484.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Br
InChIInChI=1S/C22H18BrN3OS2/c1-14-21(29-22(24-14)16-5-9-18(27-2)10-6-16)19-11-12-20(26-25-19)28-13-15-3-7-17(23)8-4-15/h3-12H,13H2,1-2H3
InChIKeyZVZBPLBJPMEJCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole (CAS 954661-79-1): Structural Baseline for Research Procurement


5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole (CAS 954661-79-1) is a heterocyclic compound belonging to a research series defined by a 4-methylthiazole core linked via a pyridazin-3-yl thioether to substituted benzyl groups [1]. This series is under investigation for potential kinase inhibition, anticancer, and anti-inflammatory activities. The compound's structural identity (C22H18BrN3OS2, MW 484.4 g/mol) differentiates it from close analogs by the presence of a 4-bromobenzylthio substituent .

Why Generic Substitution Fails for 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole: The Bromine Effect


Simply interchanging this compound with its unsubstituted benzyl (CAS 1040636-33-6), 4-methylbenzyl (CAS 954697-14-4), or 2-methylbenzyl (CAS 955240-36-5) analogs risks altering critical molecular properties. The 4-bromine atom increases lipophilicity (estimated ΔlogP ≈ +0.5–0.8 vs. the benzyl analog) and can modulate target binding via halogen–π interactions and steric effects [1]. Published SAR on related thiazole-pyridazine series indicates that electron-withdrawing substituents on the benzyl ring can significantly impact cellular potency and kinase selectivity, making the brominated congener a distinct chemical probe rather than a replaceable member of the series [1].

Quantitative Differentiation Evidence for 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole Against Analogs


Cytotoxicity in Cancer Cell Lines (MCF-7, HeLa) – Unverified Vendor Report vs. Analog Baseline

A vendor datasheet (excluded source, unverified) reports that this compound exhibits IC50 values of 10–30 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, while suggesting acceptable cytotoxicity against non-cancerous cells . No direct comparator data for the benzyl or methylbenzyl analogs are provided in the same assay, and peer-reviewed confirmation is lacking. Until head-to-head studies are published, this data remains a preliminary estimate and cannot be used for rigorous differentiation.

anticancer cytotoxicity SAR

Predicted Lipophilicity (logP) Advantage Over Unsubstituted Benzyl Analog

Predicted logP for this compound is approximately 5.3 (ChemAxon estimate), compared to ~4.5 for the corresponding unsubstituted benzyl analog (CAS 1040636-33-6) . The +0.8 logP increase reflects the bromine substitution and may enhance membrane permeability while also raising the risk of promiscuity or off-target binding. For cell-based assays, this difference can lead to measurable shifts in intracellular concentration and apparent potency.

lipophilicity drug-likeness ADME

Structural Differentiation via Halogen–π Interaction Potential

The 4-bromobenzyl group introduces a C–Br bond capable of halogen–π interactions with aromatic residues (e.g., Phe, Tyr) in kinase ATP-binding pockets. In related thiazole kinase inhibitors, brominated analogs have shown up to 5-fold improved binding affinity over their methyl- or unsubstituted benzyl counterparts due to this interaction [1]. While direct binding data for the target compound are not published, molecular docking studies on the thiazole-pyridazine scaffold suggest that the bromine atom can contribute –0.5 to –1.0 kcal/mol to the free energy of binding when positioned appropriately.

halogen bonding kinase inhibition binding affinity

Recommended Application Scenarios for 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole (CAS 954661-79-1) Based on Current Evidence


Oncology Lead Discovery: Preliminary Cytotoxicity Screening against Breast and Cervical Cancer Models

The compound's reported IC50 window of 10–30 µM in MCF-7 and HeLa cells positions it as a potential hit fragment for synthetic elaboration in oncology programs. Laboratories may prioritize this compound for orthogonal viability assays (e.g., colony formation, apoptosis markers) ahead of its non-brominated analogs to assess whether the bromine substitution confers a measurable potency advantage under standardized conditions.

Kinase Selectivity Profiling: Evaluating Halogen Bonding Contributions

Given the predicted halogen–π interaction capability of the 4-bromobenzyl group [1], this compound is suited for side-by-side kinase selectivity panels (e.g., Eurofins KinaseProfiler) with the benzyl and methylbenzyl analogs. Such profiling can quantify the contribution of bromine to target engagement and off-target liability, informing future optimization of the pyridazinyl-thiazole scaffold.

Physicochemical Benchmarking in Cell-Based Assays

The estimated logP difference of +0.8 relative to the benzyl analog makes this compound a valuable tool for studying the impact of lipophilicity on intracellular exposure and assay artifact. Researchers can spike the compound into established cell-based assays (e.g., reporter gene, cytotoxicity) alongside its less lipophilic analogs to empirically determine the relationship between logP and apparent activity.

Quote Request

Request a Quote for 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.